molecular formula C27H26N6O3 B2666071 N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112009-77-4

N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2666071
CAS No.: 1112009-77-4
M. Wt: 482.544
InChI Key: FMBCSIYNCINHKT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that features a unique structure combining several heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the pyrimidoindole core: This involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the cyclohexyl group: This step usually involves the alkylation of the intermediate compound with cyclohexyl halides under basic conditions.

    Final acylation: The acetamide group is introduced through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
  • N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
  • N-cyclohexyl-2-{4-oxo-3-[(3-phenyl-1,2,4-triazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c34-22(29-19-11-5-2-6-12-19)15-33-21-14-8-7-13-20(21)24-25(33)27(35)32(17-28-24)16-23-30-26(31-36-23)18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBCSIYNCINHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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